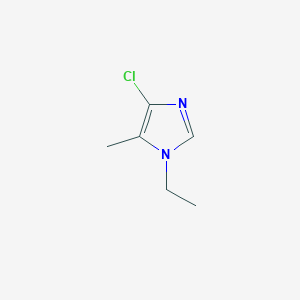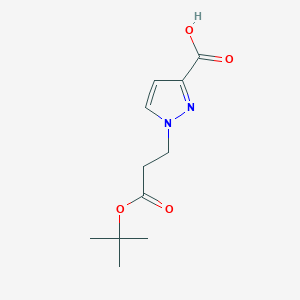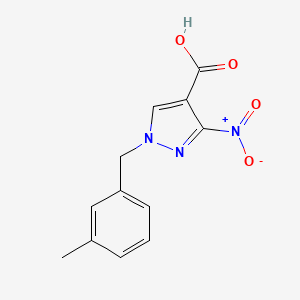![molecular formula C10H19N3O B8037258 1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B8037258.png)
1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-3-amine is an organic compound with the molecular formula C10H19N3O. This compound belongs to the class of pyrazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the 3-methylbutoxy group and the amine functionality at the 3-position of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-3-amine typically involves the following steps:
-
Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine or a substituted hydrazine. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
-
Introduction of the Methyl Group: : The methyl group at the 1-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
-
Attachment of the 3-Methylbutoxy Group: : The 3-methylbutoxy group is typically introduced through an etherification reaction. This involves reacting the pyrazole intermediate with 3-methylbutanol in the presence of a strong acid like sulfuric acid or a base like sodium hydride.
-
Amination: : The final step involves the introduction of the amine group at the 3-position. This can be achieved through nucleophilic substitution reactions using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or ether groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazoles, while reduction may produce amine derivatives with altered oxidation states.
Scientific Research Applications
1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-aminopyrazole: Lacks the 3-methylbutoxy group, making it less hydrophobic.
5-(butoxymethyl)-1H-pyrazol-3-amine: Similar structure but without the methyl group at the 1-position.
1-methyl-5-(methoxymethyl)-1H-pyrazol-3-amine: Contains a methoxy group instead of the 3-methylbutoxy group.
Uniqueness
1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-3-amine is unique due to the presence of both the 3-methylbutoxy group and the amine functionality, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s solubility, reactivity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-methyl-5-(3-methylbutoxymethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-8(2)4-5-14-7-9-6-10(11)12-13(9)3/h6,8H,4-5,7H2,1-3H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWVLARHEBZWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC1=CC(=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(1,2,3,4,4a,8a-hexahydroquinolin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B8037177.png)
![ethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine](/img/structure/B8037186.png)
![N-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B8037193.png)
amine](/img/structure/B8037199.png)
amine](/img/structure/B8037207.png)
![2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B8037214.png)
![(3-methoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine](/img/structure/B8037242.png)
![(3-ethoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine](/img/structure/B8037244.png)
![5-[(2-methoxyethoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B8037254.png)

![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8037267.png)

![3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8037275.png)

